molecular formula C20H21N3O3S B2863896 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251614-67-1

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2863896
CAS No.: 1251614-67-1
M. Wt: 383.47
InChI Key: BIFRVEIIQMUMLU-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the synthesis of similar spirocyclic compounds has been achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under specific conditions .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique spirocyclic structure combined with the thieno[3,2-d]pyrimidin-4(3H)-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-4-2-3-5-14(13)15-12-27-17-16(15)21-19(22-18(17)24)23-8-6-20(7-9-23)25-10-11-26-20/h2-5,12H,6-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFRVEIIQMUMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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